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Compound of Interest

Compound Name: 7-Bromoisatin

Cat. No.: B152703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

7-Bromoisatin (7-bromo-1H-indole-2,3-dione), a key heterocyclic compound with significant

applications in organic synthesis and medicinal chemistry. This document presents available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 7-
Bromoisatin.

¹H NMR Data
The proton NMR spectrum of 7-Bromoisatin reveals characteristic signals for the aromatic and

amine protons. The data presented below was recorded in DMSO-d6 at 300 MHz.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.33 singlet - N-H

7.79 doublet 8.1 Ar-H

7.52 doublet 7.2 Ar-H

7.02 triplet 7.5 Ar-H

Table 1: ¹H NMR Spectral Data for 7-Bromoisatin.[1]

¹³C NMR Data
As of the latest literature search, specific experimental ¹³C NMR data for 7-Bromoisatin is not

readily available. However, based on the known chemical shifts of isatin and the substituent

effects of bromine, the expected approximate chemical shift ranges for the carbons in 7-
Bromoisatin are provided below for reference.

Carbon Atom Expected Chemical Shift (δ) ppm

C=O (C2) 180 - 185

C=O (C3) 158 - 163

C-Br (C7) 110 - 115

Aromatic CHs 115 - 140

Quaternary Ar-C 120 - 150

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 7-Bromoisatin.

Infrared (IR) Spectroscopy Data
The IR spectrum of 7-Bromoisatin is characterized by absorption bands corresponding to its

key functional groups. While a detailed peak list is not available, the expected characteristic

absorption regions are outlined below. The spectrum is typically acquired using an Attenuated

Total Reflectance (ATR) technique on a solid sample.[2]
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3200 N-H Stretching

~1750 C=O (ketone) Stretching

~1730 C=O (lactam) Stretching

~1600, ~1470 C=C Aromatic ring stretching

Below 800 C-Br Stretching

Table 3: Expected Characteristic IR Absorption Bands for 7-Bromoisatin.

Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight of 7-Bromoisatin. The monoisotopic

mass is calculated to be 224.94254 Da.[2] Experimental analysis using Liquid

Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) has identified

the protonated molecular ion.

m/z Ion

226.0 [M+H]⁺

Table 4: Mass Spectrometry Data for 7-Bromoisatin.[1]

Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 7-Bromoisatin is dissolved in

about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a

standard 5 mm NMR tube.

Instrumentation and Data Acquisition:
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Spectrometer: A 300 MHz (or higher field) NMR spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ

~2.50 ppm).

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each unique carbon atom. A larger number of scans is usually required due

to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the

solvent peak of DMSO-d6 (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As 7-Bromoisatin is a solid, the Attenuated Total Reflectance (ATR)

technique is a common and convenient method. A small amount of the solid sample is placed

directly onto the ATR crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor

27 FT-IR, equipped with an ATR accessory.

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The

sample is then placed on the crystal, and pressure is applied to ensure good contact. The

sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: For Electrospray Ionization (ESI), the 7-Bromoisatin sample is dissolved

in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

The solution may be further diluted and introduced into the mass spectrometer via direct

infusion or through a liquid chromatography system.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an ESI source.
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Analysis: The sample solution is introduced into the ESI source where it is nebulized and

ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is

recorded, showing the mass-to-charge ratio (m/z) of the ions. For 7-Bromoisatin, the

protonated molecule [M+H]⁺ is typically observed in positive ion mode.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

compound like 7-Bromoisatin.
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Caption: Workflow of Spectroscopic Analysis for 7-Bromoisatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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